molecular formula C13H14O3 B11885236 Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B11885236
M. Wt: 218.25 g/mol
InChI Key: QFHNSILIKJOBLQ-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a bicyclic compound featuring a partially hydrogenated naphthalene ring system with an ester group at position 1 and a ketone at position 7. It is structurally related to tetralone derivatives and serves as a key intermediate in organic synthesis and medicinal chemistry. Notably, it has been utilized in enantioselective Rh-catalyzed alkene hydroacylation reactions to produce polycyclic nitrogen heterocycles with high enantiomeric excess (98% ee) . Additionally, its derivatives, such as ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), exhibit ultra-short acting hypnotic and anticonvulsant properties .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylate

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3,5,7H,2,4,6,8H2,1H3

InChI Key

QFHNSILIKJOBLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C(=O)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to isolate the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate Indolizine ring system with ester and ketone groups 207.23 High enantiomeric excess (98% ee) in asymmetric synthesis; used in pharmaceutical research
Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124) Thiazolo-diazepine fused ring system 255.31 Ultra-short acting hypnotic; anticonvulsant activity via GABAA receptor interaction
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate Methyl ester analog with identical oxo-tetralin backbone 204.22 Laboratory reagent; structural studies; lower lipophilicity compared to ethyl ester
8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid Carboxylic acid derivative (no ester group) 190.19 Precursor for ester derivatives; used in chemical synthesis
Ethyl 8-ethylnaphthalene-1-carboxylate Fully aromatic naphthalene with ethyl substituent 244.29 Material science applications; no reported biological activity

Key Differences and Implications

The carboxylic acid derivative lacks the ester group, making it more polar and suitable for further derivatization .

Heterocyclic Modifications: The indolizine variant (Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate) introduces nitrogen into the ring system, enabling hydrogen bonding interactions critical for enantioselective catalysis . The thiazolo-diazepine ring in HIE-124 confers hypnotic activity by mimicking benzodiazepine interactions at GABAA receptors .

Biological Activity :

  • HIE-124 derivatives show 100% protection against pentylenetetrazol (PTZ)-induced convulsions at 0.39–0.78 mmol/kg, outperforming sodium valproate .
  • In contrast, ethyl 8-ethylnaphthalene-1-carboxylate (fully aromatic) lacks reported bioactivity, highlighting the necessity of the oxo group and partial saturation for pharmacological effects .

Synthetic Utility: The parent compound is synthesized via Rh-catalyzed hydroacylation, while HIE-124 derivatives require multi-step protocols involving thiazolidinone intermediates .

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